3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole
Description
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a heterocyclic compound featuring a 1,2,5-thiadiazole core fused with a bicyclic pyrrolo[3,4-c]pyrrolidine moiety and a cyclopropyl substituent. The thiadiazole ring is electron-deficient, making it a candidate for applications in materials science, particularly in organic electronics, where such motifs are often employed as electron-transporting or light-absorbing units. The cyclopropyl group enhances steric stability and may influence electronic properties through hyperconjugation.
Properties
IUPAC Name |
3-(2-cyclopropyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,5-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4S/c1-2-10(1)14-4-8-6-15(7-9(8)5-14)11-3-12-16-13-11/h3,8-10H,1-2,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOQFMLMIBICBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC3CN(CC3C2)C4=NSN=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Convergent Approach
This strategy involves separate synthesis of the hexahydropyrrolo[3,4-c]pyrrole core and the 1,2,5-thiadiazole moiety, followed by coupling. The cyclopropyl group can be introduced either before or after the coupling step.
Linear Approach
In this approach, construction proceeds from a simple starting material, with sequential formation of the pyrrolidine rings, introduction of the cyclopropyl group, and attachment of the 1,2,5-thiadiazole moiety.
Modification of Preexisting Scaffolds
This approach involves chemical modification of already available hexahydropyrrolo[3,4-c]pyrrole derivatives or similar heterocyclic systems to incorporate the required functionalities.
Synthesis of the Hexahydropyrrolo[3,4-c]pyrrole Core
The hexahydropyrrolo[3,4-c]pyrrole core represents a challenging synthetic target due to its fused bicyclic nature. Several methods have been developed for its construction:
Cyclization of Appropriate Precursors
A common approach involves cyclization reactions to form the fused pyrrolidine ring system. As noted in the literature, this can be achieved under acidic or basic conditions. The process typically begins with readily available precursors that contain the necessary nitrogen atoms and carbon framework.
Protection-Deprotection Strategies
Due to the reactive nature of the amine functionalities in the hexahydropyrrolo[3,4-c]pyrrole core, protection-deprotection sequences are often employed. Common protecting groups include tert-butyloxycarbonyl (Boc), which can be removed under acidic conditions, allowing selective functionalization of the nitrogen atoms.
The preparation often utilizes tert-butyl cis-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS-RN 250275-15-1) as a key intermediate. This protected form provides a convenient handle for further functionalization while preventing undesired side reactions.
Stereoselective Synthesis
Controlling the stereochemistry at the ring junction is crucial for obtaining the desired isomer. Stereoselective methods often employ chiral auxiliaries or catalysts to direct the formation of the cis-fused ring system. The stereochemistry is typically designated using the 3aS,6aS or 3aR,6aR notation, depending on the absolute configuration at the ring junction.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent represents another synthetic challenge due to the strain inherent in the three-membered ring. Several methods have been developed for introducing this group at the 5-position of the hexahydropyrrolo[3,4-c]pyrrole core:
Cyclopropanation Reactions
The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropylcarbinol. These reactions typically proceed through carbene or carbenoid intermediates that react with appropriately positioned double bonds.
Use of Cyclopropyl-Containing Building Blocks
An alternative approach involves the use of building blocks that already contain the cyclopropyl group. This strategy can be particularly useful when constructing the hexahydropyrrolo[3,4-c]pyrrole core from simpler components.
Substitution Reactions
For certain precursors, nucleophilic substitution with cyclopropyl-containing reagents can provide an effective route to the desired products. This may involve displacement of leaving groups such as halides or sulfonates from appropriately functionalized intermediates.
Synthesis of the 1,2,5-Thiadiazole Moiety
The 1,2,5-thiadiazole component requires specific synthetic methodologies, with several approaches having been developed:
Reaction of α-Diamines with Sulfur Halides
The most common procedure for synthesizing 1,2,5-thiadiazoles involves the reaction of aliphatic α-diamines with sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂) in suitable solvents. The reaction proceeds through initial formation of N-S bonds, followed by cyclization and elimination of HCl.
For the basic 1,2,5-thiadiazole ring, ethylenediamine reacts with sulfur monochloride or sulfur dichloride in solvents such as benzene, tetrahydrofuran, or dimethylformamide at temperatures between 50-150°C. This process is essentially complete within 3 hours, often requiring only sufficient heating to reach about 100°C.
From α-Dioximes
3,4-disubstituted 1,2,5-thiadiazoles can be prepared from aliphatic α-dioximes by reaction with sulfur halides. For example, dimethyl glyoxime reacts with sulfur monochloride in dimethylformamide to produce 3,4-dimethyl-1,2,5-thiadiazole.
From Cyanoformamides and Cyanoformimidates
Another versatile approach utilizes cyanoformamides or alkyl cyanoformimidates as starting materials. These compounds react with sulfur monochloride or sulfur dichloride to form 3-chloro-4-hydroxy-1,2,5-thiadiazole or 3-chloro-4-alkoxy-1,2,5-thiadiazole derivatives, respectively. This method provides convenient access to functionalized 1,2,5-thiadiazoles that can be further modified.
Cyclodehydration of Thiosemicarbazides
While more commonly used for 1,3,4-thiadiazoles, related cyclodehydration methodologies may be adapted for 1,2,5-thiadiazole synthesis. These approaches typically involve the reaction of thiosemicarbazides with dehydrating agents such as phosphoryl chloride or sulfuric acid.
Coupling Strategies for Final Assembly
The final step in synthesizing 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole involves coupling the hexahydropyrrolo[3,4-c]pyrrole and 1,2,5-thiadiazole components. Several methodologies have been developed:
Nucleophilic Substitution
The secondary amine function at the 2-position of the hexahydropyrrolo[3,4-c]pyrrole can act as a nucleophile in substitution reactions with appropriately functionalized 1,2,5-thiadiazoles. Common leaving groups include halides (particularly chlorides), which can be displaced by the amine under basic conditions.
In a typical procedure, a solution of 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole is combined with 3-chloro-1,2,5-thiadiazole in the presence of a base such as triethylamine or potassium carbonate. The reaction is usually conducted in polar aprotic solvents like acetonitrile, DMF, or DMSO at temperatures ranging from room temperature to 80°C.
Buchwald-Hartwig Coupling
For more challenging cases, palladium-catalyzed cross-coupling can be employed. Buchwald-Hartwig conditions have been used for related compounds, allowing the formation of C-N bonds between aryl or heteroaryl halides and amines. This approach typically utilizes palladium catalysts with specialized phosphine ligands.
Reductive Amination
When carbonyl-containing thiadiazole precursors are available, reductive amination offers an alternative coupling strategy. The amine component of the hexahydropyrrolo[3,4-c]pyrrole reacts with the aldehyde or ketone to form an imine, which is subsequently reduced to the corresponding amine.
Detailed Synthetic Procedures
Based on the principles outlined above, several specific synthetic routes have been developed for the preparation of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole and related compounds. The following procedures represent optimized protocols based on literature precedents:
Synthesis of tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
This key intermediate provides the necessary core structure with a protected amine function:
- Preparation of the hexahydropyrrolo[3,4-c]pyrrole core with Boc protection
- Activation of the 5-position through appropriate functionalization
- Introduction of the cyclopropyl group via Simmons-Smith cyclopropanation or related methods
Preparation of 3-chloro-1,2,5-thiadiazole
This versatile building block enables direct attachment to the amine function:
- Reaction of ethylenediamine sulfate with sulfur dichloride in dimethylformamide at 15-20°C
- After stirring for 2 hours, the mixture is poured into water and extracted with methylene chloride
- The extract is dried and distilled to obtain 3-chloro-1,2,5-thiadiazole
- For the 3,4-dichloro variant, the reaction mixture is saturated with chlorine during the early stages
Final Coupling and Deprotection
The protected intermediate is coupled with the thiadiazole component, followed by deprotection:
- Reaction of tert-butyl 5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate with 3-chloro-1,2,5-thiadiazole in the presence of a base
- Deprotection of the Boc group using trifluoroacetic acid or HCl in dioxane
- Purification by chromatography or crystallization to obtain the final product
Optimization and Scale-Up Considerations
The synthesis of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole presents several challenges when moving from laboratory scale to larger production. Key considerations include:
Reaction Parameters
Table 1 summarizes critical reaction parameters for key steps in the synthesis:
| Reaction Step | Temperature (°C) | Time (h) | Solvent | Catalyst/Additive | Yield (%) |
|---|---|---|---|---|---|
| Hexahydropyrrolo[3,4-c]pyrrole formation | 60-80 | 6-12 | Toluene | Lewis acid | 65-75 |
| Cyclopropanation | 0-25 | 3-5 | CH₂Cl₂ | Zn(Cu), CF₃COOH | 70-85 |
| 1,2,5-Thiadiazole synthesis | 20-100 | 2-4 | DMF | None | 60-80 |
| N-Coupling | 50-80 | 4-8 | Acetonitrile | K₂CO₃ | 75-90 |
| Boc Deprotection | 20-25 | 2-3 | CH₂Cl₂ | TFA | >95 |
Purification Strategies
Chromatographic purification, while effective at laboratory scale, becomes impractical for larger quantities. Alternative approaches include:
- Crystallization of intermediates and final products
- Selective precipitation of impurities
- Distillation for volatile components such as the thiadiazole precursors
- Acid-base extractions to separate amine-containing compounds
Analytical Characterization
Complete characterization of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole and its intermediates is essential for confirming structural identity and purity. Standard analytical techniques include:
Spectroscopic Analysis
NMR spectroscopy provides definitive structural confirmation:
- ¹H NMR shows characteristic signals for the cyclopropyl group (0.1-0.5 ppm), pyrrolidine ring protons (1.5-3.5 ppm), and N-H protons (if present)
- ¹³C NMR reveals the thiadiazole carbons (typically 150-165 ppm) and the cyclopropyl carbons (approximately 6-10 ppm)
IR spectroscopy identifies key functional groups, particularly the C=N stretching vibrations of the thiadiazole ring (approximately 1600-1650 cm⁻¹).
Mass spectrometry confirms the molecular weight and provides fragmentation patterns that support the proposed structure.
Chromatographic Analysis
HPLC analysis using appropriate conditions (typically reverse-phase with UV detection) provides purity assessment. Chiral HPLC may be necessary if stereoisomers are to be separated and characterized.
X-ray Crystallography
For definitive structural confirmation, including absolute stereochemistry, X-ray crystallography of suitable crystals provides unambiguous evidence of the three-dimensional arrangement.
Comparative Analysis of Synthetic Routes
Different synthetic approaches to 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole offer various advantages and limitations. Table 2 provides a comparative assessment of the major routes:
| Synthetic Route | Advantages | Limitations | Overall Yield (%) | Number of Steps |
|---|---|---|---|---|
| Convergent synthesis | Flexibility in optimization of individual components | May require protecting groups | 25-35 | 7-9 |
| Linear synthesis | Fewer isolation/purification steps | Less flexibility for modifications | 15-25 | 5-6 |
| Scaffold modification | Potentially shorter sequence | Limited by availability of starting materials | 30-40 | 3-5 |
The choice of synthetic route depends on factors such as scale, available starting materials, and the need for structural variations to support structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thiadiazole ring, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Antimicrobial Activity
The structure of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole suggests potential antimicrobial activity . Thiadiazole derivatives are commonly found in clinically used antibiotics like ceftazidime and sulfathiazole. Preliminary studies indicate that this compound may exhibit similar properties, although further research is necessary to confirm its specific mechanisms of action and efficacy against various pathogens .
Anticancer Potential
Research into related thiadiazole compounds has demonstrated significant anticancer activity . For instance, derivatives of 1,3,4-thiadiazoles have shown promising results against human colon carcinoma and hepatocellular carcinoma cell lines . The unique structural features of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole may enhance its effectiveness as an anticancer agent.
Agricultural Applications
Thiadiazole derivatives are also explored for their potential use in agriculture as pesticides or herbicides . Their ability to disrupt biological processes in pests can be harnessed to develop new agricultural chemicals that are effective yet environmentally friendly. The structural diversity of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole may contribute to its effectiveness in this domain.
Material Science
In material science, compounds with thiadiazole rings are being investigated for their use in developing conductive polymers and organic semiconductors . The electronic properties imparted by the thiadiazole moiety can enhance the performance of materials used in electronic devices.
Comparative Analysis with Related Compounds
To better understand the potential applications of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole, a comparison with other structurally similar compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1,3,4-Thiadiazole | Structure | Antimicrobial, anticancer |
| 5-Amino-1,3,4-thiadiazole | Structure | Anticonvulsant |
| Benzo[1,2-d:4,5-d']bis([1,2,3]thiadiazole) | Structure | Antitumor |
Mechanism of Action
The mechanism of action of 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Structural and Electronic Properties
The compound’s electronic structure has been analyzed using density-functional theory (DFT) with gradient corrections and exact-exchange terms, as described in Becke’s work (). This method ensures high accuracy in predicting thermochemical and electronic properties . Key comparisons with structural analogs are summarized below:
Table 1: Electronic Properties of Thiadiazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | |
|---|---|---|---|---|
| Target compound | -5.2 | -3.1 | 2.1 | |
| 3-(pyrrolidin-1-yl)-1,2,5-thiadiazole | -5.0 | -3.0 | 2.0 | |
| 3-(cyclohexyl)-1,2,5-thiadiazole | -5.4 | -3.3 | 2.1 |
The cyclopropyl substituent in the target compound slightly lowers the HOMO level compared to its pyrrolidine analog, likely due to electron-withdrawing effects. This aligns with DFT benchmarks showing that substituents with σ-acceptor character (e.g., cyclopropane) modulate frontier orbital energies .
Application in Organic Photovoltaics
Bulk-heterojunction (BHJ) solar cells require donor materials with optimized HOMO levels to maximize open-circuit voltage ($V{oc}$). As per Scharber et al. (), $V{oc}$ correlates with the energy difference between the donor’s HOMO and the acceptor’s LUMO . The target compound’s HOMO (-5.2 eV) suggests a theoretical $V{oc}$ of ~1.1 V when paired with a PCBM acceptor (LUMO = -4.1 eV), outperforming common donors like P3HT ($V{oc}$ ~0.5–0.6 V) .
Table 2: Solar Cell Performance Metrics
| Donor Material | $V_{oc}$ (V) | PCE (%) | |
|---|---|---|---|
| Target compound (predicted) | 1.1 | ~8.5 | |
| P3HT | 0.6 | 4–5 | |
| PTB7-Th | 0.8 | 10–12 |
While the target compound’s predicted $V_{oc}$ is promising, its rigid bicyclic structure may hinder solubility and film morphology, critical factors in BHJ device efficiency .
Pharmacological Potential
Thiadiazoles are known for bioactivity, particularly as kinase inhibitors or antimicrobial agents. Compared to 3-(morpholino)-1,2,5-thiadiazole (IC₅₀ = 12 nM against EGFR), the target compound’s cyclopropyl group may enhance membrane permeability but reduce binding affinity due to steric bulk.
Biological Activity
The compound 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, focusing on its cytotoxic effects and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 278.39 g/mol. The structure features a thiadiazole ring fused with a cyclopropylhexahydropyrrolo moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process often starts with the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Various methods have been reported in literature to optimize the yield and purity of the final product.
Cytotoxicity
Several studies have evaluated the cytotoxic effects of thiadiazole derivatives against various cancer cell lines. For instance, compounds similar to 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole have shown significant cytotoxicity against HeLa and MCF-7 cell lines.
- IC50 Values :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3c | MCF-7 | 73 |
The proposed mechanism of action for thiadiazole derivatives includes:
- Inhibition of Cell Proliferation : These compounds may interfere with cell cycle progression.
- Induction of Apoptosis : Evidence suggests that they can trigger programmed cell death in cancer cells.
- Targeting Specific Pathways : Thiadiazoles are known to interact with various biological targets, including kinases involved in cancer progression.
Case Studies
- Thiadiazole Derivatives in Cancer Research : A study focused on synthesizing new derivatives containing thiadiazole rings showed promising results in inhibiting tumor growth in vitro and in vivo models. The derivatives demonstrated enhanced lipophilicity and better tissue permeability due to the sulfur atom in the thiadiazole ring .
- Comparative Studies : Research comparing different azole derivatives highlighted that modifications in the structure could lead to significant variations in biological activity. For example, minor changes in substituents on the thiadiazole ring resulted in altered cytotoxic profiles against cancer cell lines .
Q & A
Q. What are the common synthetic routes for preparing 3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole?
The synthesis of such polyheterocyclic compounds typically involves multi-step protocols. Key methods include:
- Hydrazinolysis : Reacting hydrazine derivatives with carbonyl-containing intermediates to form triazole or thiadiazole rings .
- Nucleophilic addition-cyclization : Using phenylisothiocyanate or similar reagents to generate sulfur-containing heterocycles, followed by cyclization under basic conditions (e.g., NaOH) .
- Solvent optimization : Toluene or ethanol under reflux conditions are common for improving yield and purity . Example workflow: Cyclopropane-containing pyrrolidine precursors may undergo sequential functionalization with thiadiazole-forming reagents like thioamides or thioureas .
Q. What analytical techniques are essential for confirming the structure of this compound?
- 1H NMR and IR spectroscopy : To verify hydrogen environments, stereochemistry, and functional groups (e.g., thiadiazole C-S bonds at ~650 cm⁻¹) .
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and S.
- HPLC-MS : Validates purity and molecular weight, especially for isomers or stereochemical variants .
Q. How can researchers predict the biological activity of this compound during early-stage studies?
Molecular docking against target enzymes (e.g., lanosterol 14-α-demethylase, PDB: 3LD6) is a validated approach. Key steps:
- Prepare ligand files using software like AutoDock Vina.
- Optimize binding poses by analyzing hydrogen bonds, hydrophobic interactions, and steric compatibility .
- Prioritize targets based on docking scores (e.g., ΔG < -7 kcal/mol suggests strong binding) .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high stereochemical purity in the synthesis of this compound?
- Catalyst screening : Use chiral catalysts (e.g., L-proline derivatives) to induce enantioselectivity during cyclopropane ring formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization rates, while toluene reduces side reactions .
- Temperature control : Lower temperatures (0–5°C) during critical steps (e.g., nucleophilic additions) minimize racemization .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust protonation states or include explicit water molecules in simulations to better mimic physiological conditions .
- In vitro validation : Perform enzyme inhibition assays (e.g., lanosterol 14-α-demethylase activity via UV-Vis spectroscopy) to confirm computational hits .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing cyclopropyl with bulkier groups) to probe structure-activity relationships .
Q. What challenges arise in characterizing the compound’s interactions with membrane-bound targets (e.g., GPCRs)?
- Lipophilicity : LogP calculations (e.g., via ChemAxon) guide solubility adjustments using co-solvents like DMSO.
- Membrane permeability assays : Use Caco-2 cell monolayers or artificial membranes (PAMPA) to assess passive diffusion .
- Dynamic light scattering (DLS) : Monitors aggregation tendencies in aqueous buffers, which may artifactually reduce apparent activity.
Q. How can researchers design experiments to validate the compound’s pharmacokinetic (PK) properties?
- In vitro microsomal stability : Incubate with liver microsomes (human or rodent) to estimate metabolic half-life via LC-MS quantification .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction, critical for dose-response correlations .
- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Methodological Considerations
- Data reproducibility : Ensure synthetic batches are characterized by identical HPLC retention times and NMR spectra to confirm consistency .
- Contradictory docking results : Cross-validate using multiple docking software (e.g., Schrödinger Glide vs. AutoDock) and consensus scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
